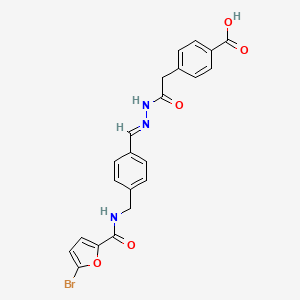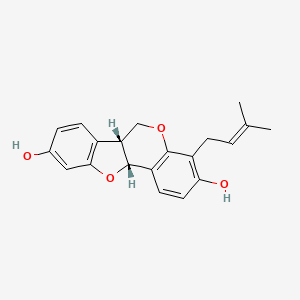
(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. It is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Glycosylation Reaction: The starting material, a protected sugar derivative, undergoes a glycosylation reaction with a purine base, specifically 2,6-diaminopurine. This reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The glycosylated product is then subjected to deprotection steps to remove any protecting groups, yielding the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced purine or sugar derivatives.
Substitution: Formation of alkylated or acylated nucleoside analogs.
Chemistry:
- Used as a building block in the synthesis of modified nucleic acids for research purposes.
- Employed in the study of nucleoside analogs and their interactions with enzymes.
Biology:
- Investigated for its role in inhibiting viral replication by incorporating into viral DNA or RNA.
- Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
- Explored as an antiviral agent against viruses such as HIV, hepatitis B, and herpes simplex virus.
- Evaluated for its anticancer properties, particularly in targeting rapidly dividing cancer cells.
Industry:
- Utilized in the development of diagnostic tools and assays for detecting nucleic acid sequences.
- Applied in the production of pharmaceuticals and therapeutic agents.
作用機序
The compound exerts its effects by mimicking naturally occurring nucleosides and incorporating into nucleic acids. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis.
類似化合物との比較
Acyclovir: An antiviral nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A nucleoside analog used as a chemotherapy agent.
Comparison:
Uniqueness: (2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups, which contribute to its distinct biological activity.
Activity: Compared to similar compounds, it may exhibit different levels of potency and selectivity against various targets, making it a valuable candidate for further research and development.
特性
分子式 |
C11H16N6O4 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H4,12,13,15,16)/t4-,6?,9-,11+/m1/s1 |
InChIキー |
KHPCBZYTDJCPHW-RBXWHLPPSA-N |
異性体SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)N)N)O |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)




